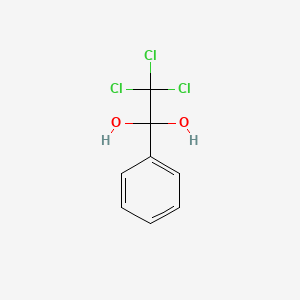![molecular formula C7H10N2OS B14332639 N-[2-(Thiophen-3-yl)ethyl]urea CAS No. 106860-31-5](/img/structure/B14332639.png)
N-[2-(Thiophen-3-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Thiophen-3-yl)ethyl]urea is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Méthodes De Préparation
The synthesis of N-[2-(Thiophen-3-yl)ethyl]urea typically involves the reaction of thiophene derivatives with ethylamine and urea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-[2-(Thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, often using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Applications De Recherche Scientifique
N-[2-(Thiophen-3-yl)ethyl]urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Mécanisme D'action
The mechanism by which N-[2-(Thiophen-3-yl)ethyl]urea exerts its effects involves interactions with various molecular targets. The thiophene ring can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
N-[2-(Thiophen-3-yl)ethyl]urea can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
What sets this compound apart is its unique structure, which allows for specific interactions in biological systems and its versatility in chemical reactions.
Propriétés
Numéro CAS |
106860-31-5 |
|---|---|
Formule moléculaire |
C7H10N2OS |
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
2-thiophen-3-ylethylurea |
InChI |
InChI=1S/C7H10N2OS/c8-7(10)9-3-1-6-2-4-11-5-6/h2,4-5H,1,3H2,(H3,8,9,10) |
Clé InChI |
UPLLMXQGNCAXLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1CCNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


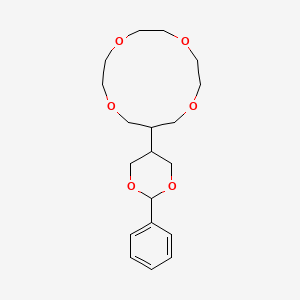
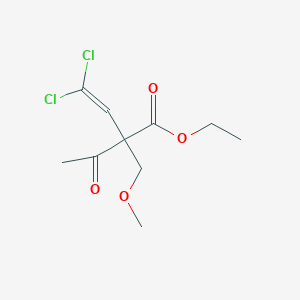
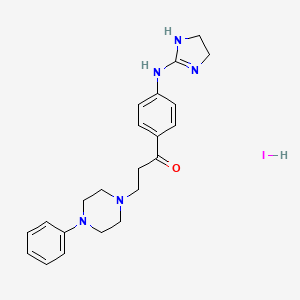

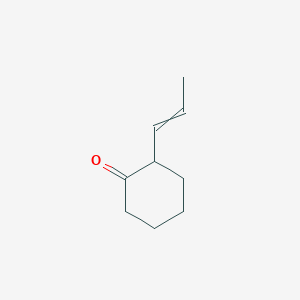
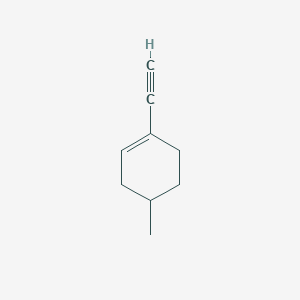
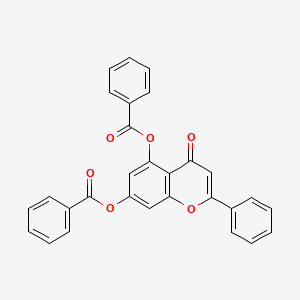
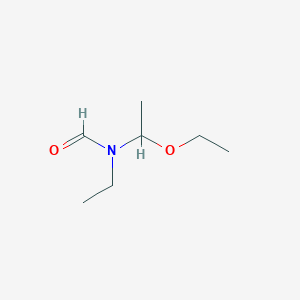
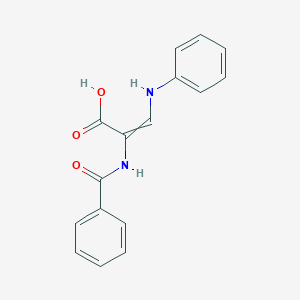
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
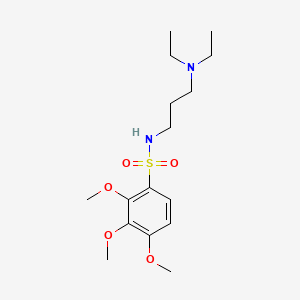
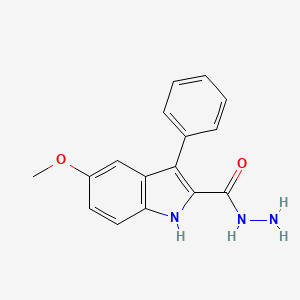
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
